N-methyl-2-(4-(3-oxo-2-phenyl-5-((tetrahydrofuran-2-yl)methyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl)acetamide
Description
Properties
IUPAC Name |
N-methyl-2-[4-[3-oxo-5-(oxolan-2-ylmethyl)-2-phenylpyrazolo[4,3-c]pyridine-7-carbonyl]piperazin-1-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N6O4/c1-26-22(32)17-28-9-11-30(12-10-28)24(33)20-15-29(14-19-8-5-13-35-19)16-21-23(20)27-31(25(21)34)18-6-3-2-4-7-18/h2-4,6-7,15-16,19H,5,8-14,17H2,1H3,(H,26,32) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOIDIVRPANUKGJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CN1CCN(CC1)C(=O)C2=CN(C=C3C2=NN(C3=O)C4=CC=CC=C4)CC5CCCO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N6O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-methyl-2-(4-(3-oxo-2-phenyl-5-((tetrahydrofuran-2-yl)methyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a unique structure characterized by:
- Pyrazolo[4,3-c]pyridine core : Known for its diverse biological activities.
- Piperazine moiety : Often associated with psychoactive effects and used in various pharmaceuticals.
- Tetrahydrofuran ring : Contributes to the compound's solubility and stability.
The molecular formula is , indicating a significant presence of nitrogen and oxygen, which are crucial for its biological interactions.
Antiviral Activity
Recent studies have indicated that compounds similar to N-methyl-2-(4-(3-oxo...) exhibit antiviral properties, particularly against coronaviruses. For instance, modifications to the pyrazolo[1,5-a]pyrimidine scaffold have shown enhanced potency against CSNK2A2, an important kinase involved in viral replication. The introduction of specific substituents can significantly affect the compound's efficacy and selectivity against viral targets .
Anticancer Properties
The pyrazolo[4,3-c]pyridine derivatives have been investigated for their anticancer potential. Research indicates that these compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. In vitro studies have shown that derivatives with similar structures can effectively target cancer cell lines .
Neuropharmacological Effects
The piperazine component is known for its neuropharmacological properties. Compounds containing piperazine have been reported to exhibit anxiolytic and antidepressant effects. The interaction of the piperazine ring with serotonin receptors may play a role in modulating mood and anxiety .
Case Studies
- Antiviral Efficacy :
- Anticancer Activity :
- Neuropharmacological Assessment :
The biological activity of N-methyl-2-(4-(3-oxo...) is primarily attributed to its ability to interact with specific biological targets:
- Kinase Inhibition : The compound's structure allows it to fit into the ATP-binding pocket of kinases like CSNK2A2, disrupting their activity and thus affecting downstream signaling pathways involved in viral replication and cancer cell growth.
- Receptor Modulation : The piperazine moiety likely interacts with neurotransmitter receptors, influencing neurotransmission and potentially altering mood-related behaviors.
Q & A
Q. Experimental Design :
- DoE (Design of Experiments) : Vary temperature (50–100°C), solvent polarity (DMF vs. acetonitrile), and stoichiometry (1.1–1.5 eq. reagents).
- Analytical Monitoring : Use LC-MS to track intermediate formation and UPLC for purity assessment.
Data Contradiction Example : notes that excess THF-methylating agent (>1.2 eq.) increases alkylation byproducts. Resolve by stepwise addition and real-time monitoring .
Advanced: How to address conflicting data in biological activity studies (e.g., kinase inhibition vs. cytotoxicity)?
Q. Methodology :
- Orthogonal Assays : Compare enzymatic inhibition (e.g., ADP-Glo™ kinase assay) with cell viability (MTT assay) to distinguish target-specific vs. off-target effects.
- SAR Analysis : Reference ’s structural analogs (Table 1 below) to identify critical substituents. For example, replacing the THF group with a methylpiperazine reduces cytotoxicity but lowers kinase affinity .
Q. Table 1: Structural Analogs and Activity Trends
| Compound Modification | Kinase IC₅₀ (nM) | Cytotoxicity (CC₅₀, μM) |
|---|---|---|
| THF-methyl substituent | 12 ± 2 | 50 ± 5 |
| Methylpiperazine substituent | 85 ± 10 | >100 |
| Pyridine core without carbonyl | >1000 | >100 |
Methodological: What techniques are recommended for determining binding affinity and mechanism of action?
- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (ka/kd) to immobilized targets.
- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) for ligand-receptor interactions.
- Molecular Dynamics Simulations : Use Schrödinger Suite or GROMACS to predict binding poses and stability.
Example : highlights SPR as critical for identifying nanomolar affinity to PDE5A .
Advanced: What challenges arise in conformational analysis, and how to mitigate them?
Q. Challenges :
- Dynamic THF ring puckering : Creates multiple conformers complicating NMR interpretation.
- Crystal polymorphism : X-ray diffraction may yield varied unit cell parameters.
Solutions : - Low-Temperature NMR : Suppress THF ring flipping at –40°C.
- Co-crystallization : Use PEG-based matrices to stabilize preferred conformations (see ’s X-ray protocol) .
Methodological: How to design structure-activity relationship (SAR) studies for this compound?
Q. Steps :
Core Modifications : Synthesize derivatives with altered pyrazolo-pyridine substituents (e.g., electron-withdrawing groups at C-2).
Functional Group Swapping : Replace THF with tetrahydrothiophene or cyclopentyl groups.
In Silico Screening : Perform docking (AutoDock Vina) to prioritize high-affinity analogs.
Case Study : ’s SAR table identifies the THF-methyl group as critical for solubility and target engagement .
Advanced: What in silico strategies predict off-target interactions or metabolic stability?
- Pharmacophore Modeling : Use PharmaGist to map essential interaction features.
- CYP450 Metabolism Prediction : Employ SwissADME to identify vulnerable oxidation sites (e.g., THF ring).
- Off-Target Profiling : Screen against PubChem’s BioAssay database using similarity ensembles.
Example : ’s interaction studies recommend prioritizing CYP3A4 and P-glycoprotein assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
